molecular formula C11H7BrClNO B1376262 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone CAS No. 1255099-21-8

1-(6-Bromo-4-chloroquinolin-3-YL)ethanone

Cat. No. B1376262
CAS RN: 1255099-21-8
M. Wt: 284.53 g/mol
InChI Key: TZSUMDMNMCGUEP-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-chloroquinolin-3-YL)ethanone is a chemical compound with the CAS Number: 1255099-21-8 . It has a molecular weight of 284.54 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H7BrClNO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 284.54 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structural Elucidation : Novel chloroquinoline derivatives, including 1-(6-Bromo-4-chloroquinolin-3-YL)ethanone, have been synthesized and structurally elucidated using techniques like FT-IR, NMR, and Mass spectra. These derivatives have shown potential in antioxidant activity and may act as effective anti-diabetic agents by inhibiting specific proteins (Murugavel et al., 2017).
  • Crystal Structure Investigation : Detailed structural and vibrational spectroscopic studies were performed on compounds like 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, a related derivative, using single-crystal X-ray diffraction and other methods (Murugavel et al., 2016).

Biological Activities

  • Anticancer Potential : Certain derivatives have been synthesized with a focus on inhibiting VEGFR‐II, a pathway in cancer management, and have shown notable cytotoxicity against specific cancer cell lines (Aboul-Enein et al., 2017).
  • Cytotoxic Activity and Fluorescence Properties : Synthesized 3-hydroxyquinolin-4(1H)-one derivatives, related to the compound , have been evaluated for their cytotoxic activity against various cancer cell lines and studied for fluorescence properties (Kadrić et al., 2014).

Synthesis Techniques

  • Regioselective O-alkylation : Studies on the O-alkylation of amides with electrophiles in the presence of silver nanoparticles, utilizing derivatives of chloroquinoline, have been reported (Gund et al., 2012).

Antimicrobial and Antituberculosis Studies

  • Antituberculosis and Cytotoxicity Studies : Synthesized 3-heteroarylthioquinoline derivatives have been screened for in vitro activity against Mycobacterium tuberculosis, with some compounds showing significant activity (Chitra et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(6-bromo-4-chloroquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSUMDMNMCGUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735626
Record name 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255099-21-8
Record name 1-(6-Bromo-4-chloroquinolin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(6-Bromo-4-hydroxyquinolin-3-yl)ethanone (2.2 g, 8.27 mmol) was suspended in phosphoryl chloride (30 mL) and the reaction was heated to 85° C. and stirred for 3 h. After this time the reaction mixture was cooled to room temperature and slowly poured into a 2:1 solution of satd. aq. sodium bicarbonate/ethyl acetate that was cooled to 0° C. The organic layer was separated, washed with satd. aq. sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired product (710 mg, 72%) as a light brown solid: ESI MS m/z 280 [C11H7BrClNO+H]+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
sodium bicarbonate ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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